molecular formula C22H40O4Pd B096418 (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium CAS No. 15214-66-1

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium

Cat. No.: B096418
CAS No.: 15214-66-1
M. Wt: 475 g/mol
InChI Key: BAMDVVIRBULKGA-ATMONBRVSA-N
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Description

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium is a complex organometallic compound that combines the unique properties of both organic and inorganic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium typically involves the coordination of palladium with the organic ligand (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one. One common method involves the reaction of palladium acetate with the organic ligand in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up to meet industrial demands. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of palladium, which can be useful in catalytic cycles.

    Reduction: Reduction reactions can convert the palladium center to a lower oxidation state, often used in hydrogenation reactions.

    Substitution: The organic ligand can be substituted with other ligands, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce palladium(II) or palladium(IV) complexes, while reduction reactions may yield palladium(0) species.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium is used as a catalyst in various organic transformations, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. These reactions are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Biology

In biology, this compound has potential applications in the development of new drugs and therapeutic agents. Its ability to catalyze specific reactions can be harnessed to modify biological molecules, leading to the discovery of new bioactive compounds.

Medicine

In medicine, the compound’s catalytic properties can be used in the synthesis of pharmaceuticals. Its role in facilitating complex organic reactions makes it valuable in the production of active pharmaceutical ingredients.

Industry

In industry, this compound is used in the production of fine chemicals and materials. Its catalytic properties are exploited in processes such as polymerization and the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium involves the coordination of the palladium center with the organic ligand, which facilitates various catalytic cycles. The palladium center can undergo oxidation and reduction, allowing it to participate in multiple catalytic steps. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of substrates and the formation of intermediate complexes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other palladium complexes with different organic ligands, such as palladium acetate, palladium chloride, and palladium(II) bis(acetylacetonate).

Uniqueness

What sets (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium apart is its unique ligand structure, which provides specific steric and electronic properties. These properties can enhance the compound’s catalytic activity and selectivity in certain reactions, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20O2.Pd/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/b2*8-7-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMDVVIRBULKGA-ATMONBRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O4Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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